2-chloro-N-(2,4-dibromophenyl)benzamide
CAS No.:
Cat. No.: VC17883466
Molecular Formula: C13H8Br2ClNO
Molecular Weight: 389.47 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H8Br2ClNO |
|---|---|
| Molecular Weight | 389.47 g/mol |
| IUPAC Name | 2-chloro-N-(2,4-dibromophenyl)benzamide |
| Standard InChI | InChI=1S/C13H8Br2ClNO/c14-8-5-6-12(10(15)7-8)17-13(18)9-3-1-2-4-11(9)16/h1-7H,(H,17,18) |
| Standard InChI Key | MMZBFOGTVYPDDW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Br)Br)Cl |
Introduction
Overview
2-Chloro-N-(2,4-dibromophenyl)benzamide (CAS: 339252-38-9) is a halogenated benzamide derivative with the molecular formula C₁₃H₈Br₂ClNO and a molar mass of 389.47 g/mol . This compound features a benzamide core substituted with a chlorine atom at the ortho position of the benzene ring and a 2,4-dibromophenyl group attached to the amide nitrogen. Its structural complexity and halogen-rich composition make it a subject of interest in organic synthesis, materials science, and medicinal chemistry.
Synthesis and Reaction Optimization
Synthetic Routes
The synthesis of 2-chloro-N-(2,4-dibromophenyl)benzamide typically involves coupling 2-chlorobenzoyl chloride with 2,4-dibromoaniline under amidation conditions . A common method utilizes carbodiimide-based coupling agents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) with 4-dimethylaminopyridine (DMAP) as a catalyst .
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Activation: 2-Chlorobenzoic acid (8 mmol) is dissolved in dichloromethane (DCM) with EDCI (8.8 mmol) and DMAP (0.08 mmol). The mixture is stirred at 20°C for 30 minutes.
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Amidation: 2,4-Dibromoaniline (7.2 mmol) is added, and the reaction proceeds at ambient temperature for 16 hours.
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Workup: The mixture is extracted with DCM, dried over anhydrous Na₂SO₄, and concentrated to yield the crude product.
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Purification: Recrystallization from ethanol/water or column chromatography (hexane/ethyl acetate) achieves >95% purity .
Key Reaction Parameters:
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Temperature: Room temperature (20–25°C) minimizes side reactions.
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Solvent: DCM or THF enhances solubility.
Industrial Scale-Up
Industrial production employs continuous flow reactors to improve yield and efficiency. Automated systems optimize reagent ratios, while recrystallization ensures batch consistency.
Structural and Spectroscopic Characterization
Molecular Geometry
X-ray crystallography of analogous compounds (e.g., 2-iodo-N-(4-bromophenyl)benzamide) reveals that halogen substituents influence crystal packing via C–H···X (X = Cl, Br) and π–π interactions . The 2,4-dibromo substitution likely induces a planar conformation, stabilizing the amide linkage through resonance .
Spectroscopic Data
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¹H NMR (DMSO-d₆, 300 MHz):
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FT-IR:
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Mass Spectrometry (ESI-MS):
Physicochemical Properties
Biological Activities and Applications
Antimicrobial Activity
In vitro studies of structurally related benzamides demonstrate broad-spectrum antimicrobial activity. For example, N-(5-bromopyridin-2-yl)-3-((2,6-dichloropyrimidin-4-yl)oxy)benzamide inhibits Staphylococcus aureus (MIC: 8 µg/mL) . The halogen substituents enhance membrane permeability, disrupting bacterial lipid biosynthesis.
Material Science Applications
The compound’s halogen-rich structure makes it a precursor for flame-retardant polymers and liquid crystals. Bromine atoms improve thermal stability, while the amide group facilitates hydrogen bonding in supramolecular assemblies .
Comparative Analysis with Analogues
| Compound | Antimicrobial MIC (µg/mL) | LogP | Key Interactions |
|---|---|---|---|
| This compound | Pending | ~4.2 | C–Br···π, N–H···O=C |
| N-(4-Bromophenyl)-2-Cl-benzamide | 10–20 (S. aureus) | 3.8 | Br···Br, C–H···Cl |
| 2-Iodo-N-(4-Br-phenyl)benzamide | 15–30 (E. coli) | 4.5 | I···I, π–π stacking |
Future Research Directions
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Crystallography: Resolve crystal structure to elucidate halogen bonding networks.
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Biological Screening: Evaluate antifungal and anticancer activity.
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Industrial Optimization: Develop greener synthesis routes using biocatalysts.
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